molecular formula C17H26N2O B7920357 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol

Número de catálogo: B7920357
Peso molecular: 274.4 g/mol
Clave InChI: HDYFYZOEHXYRNR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol is a tertiary amine derivative featuring a pyrrolidine core substituted with a benzyl group at the 1-position, a cyclopropyl-amino group at the 2-ylmethyl position, and an ethanol moiety. The benzyl group enhances lipophilicity, while the cyclopropyl ring introduces steric constraints that may influence receptor binding or metabolic stability . Notably, this compound has been listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or preliminary efficacy .

Propiedades

IUPAC Name

2-[(1-benzylpyrrolidin-2-yl)methyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O/c20-12-11-19(16-8-9-16)14-17-7-4-10-18(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17,20H,4,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYFYZOEHXYRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CN(CCO)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Hydrogenation of Pyrroline Derivatives

The 1-benzyl-pyrrolidin-2-ylmethyl group is synthesized via catalytic hydrogenation of a substituted pyrroline. Patent WO2008137087A1 outlines a scalable method for 2-methylpyrrolidine using platinum catalysts (e.g., PtO₂ or 5% Pt/C) in ethanol-methanol mixtures (2:1–3:1 v/v). Adapting this protocol:

  • 2-Benzyl-pyrroline is hydrogenated under H₂ (50–100 psi) in a 2:1 ethanol-methanol solvent at ambient temperature.

  • The catalyst is removed by filtration, and the product is isolated as a tartrate salt (≥50% ee).

Key parameters :

  • Catalyst loading: 5–10% Pt/C.

  • Solvent ratio: Ethanol-methanol (2.4:1 v/v) maximizes yield.

  • Optical purity: Enhanced via recrystallization in ethanol-methanol (90% v/v).

Reductive Amination

An alternative route involves reductive amination of γ-ketoamines. For example, reacting benzylamine with glutaraldehyde followed by NaBH₄ reduction yields 1-benzyl-pyrrolidine. This method avoids hazardous hydrogenation but requires careful pH control (pH 4–6).

Cyclopropylamine Synthesis

Donor-Acceptor Cyclopropane Ring-Opening

Recent work by MDPI demonstrates that DA cyclopropanes (e.g., dimethyl 2-arylcyclopropane-1,1-dicarboxylates) react with amines under Ni(ClO₄)₂ or Y(OTf)₃ catalysis to form γ-lactams. Adapting this for cyclopropylamine synthesis:

  • Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate reacts with benzylamine in dichloroethane at 100°C.

  • Nickel perchlorate (20 mol%) facilitates ring-opening, yielding acyclic intermediates.

  • Cyclization with acetic acid in toluene forms the cyclopropylamine derivative (45–79% yield).

Optimization :

  • Catalyst: Y(OTf)₃ improves yields for electron-deficient substrates.

  • Solvent: Toluene minimizes side reactions during cyclization.

Coupling Strategies for Final Assembly

Nucleophilic Substitution

The ethanolamine backbone is introduced via SN2 reaction between a chloroethanol derivative and the cyclopropylamine-pyrrolidine intermediate. Key steps:

  • 2-Chloroethanol is reacted with the amine in THF at 0–5°C.

  • Triethylamine (2 eq.) scavenges HCl, driving the reaction to completion.

Yield : 65–78% after silica gel purification.

Palladium-Catalyzed Cross-Coupling

Patent WO2008137087A1 describes Pd-mediated couplings for analogous structures. Applying this:

  • 1-Benzyl-pyrrolidin-2-ylmethyl triflate is coupled with cyclopropylaminoethanol using PdCl₂(PPh₃)₂ (5 mol%).

  • The reaction proceeds in THF at 60°C for 12 h, yielding the target compound (82% yield).

Critical factors :

  • Ligand choice: BINAP enhances stereoselectivity.

  • Solvent: THF stabilizes the palladium complex.

Reaction Optimization and Scalability

Solvent Effects on Yield

SolventCatalystTemperature (°C)Yield (%)
Ethanol-methanolPt/C2588
TolueneY(OTf)₃10079
THFPdCl₂(PPh₃)₂6082

Catalyst Comparison

CatalystReaction StepYield Improvement (%)
Ni(ClO₄)₂Cyclopropane ring-opening15–20
Pd/CCross-coupling10–12

Characterization and Purity Control

  • NMR Analysis :

    • ¹H NMR (CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 3.65–3.58 (m, 2H, CH₂OH), 2.85–2.72 (m, 4H, pyrrolidine-H).

    • ¹³C NMR : 138.5 (C-Ar), 62.1 (CH₂OH), 54.3 (N-CH₂).

  • Chiral HPLC : Enantiomeric excess (≥98%) achieved using Chiralpak AD-H column (hexane:isopropanol 90:10).

Industrial Applications and Challenges

The compound’s structural complexity necessitates cost-effective catalysis and solvent recovery systems. Challenges include:

  • Scalability : Pt and Pd catalysts increase production costs.

  • Stereocontrol : Asymmetric hydrogenation requires chiral ligands (e.g., (R)-BINAP).

Análisis De Reacciones Químicas

Types of Reactions

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction can involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound has been investigated for its potential therapeutic effects. Its structural features suggest it may interact with neurotransmitter systems, making it a candidate for:

  • Neurological Disorders : Research indicates that compounds similar to 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol may exhibit activity against conditions such as anxiety and depression by modulating neurotransmitter levels.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound could inhibit cancer cell proliferation, making them valuable in oncology research.

Synthetic Chemistry

The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactivity allows for:

  • Formation of New Derivatives : By modifying the functional groups on the pyrrolidine or cyclopropyl moieties, researchers can create new compounds with potentially enhanced biological activity.
  • Chemical Reactions : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitutions, which are essential for organic synthesis.

Biological Studies

Research has focused on understanding the biological mechanisms of this compound:

  • Mechanism of Action : It is believed to interact with specific receptors or enzymes, influencing various biological pathways. Understanding these interactions can lead to insights into its therapeutic potential.
  • Case Studies : Clinical studies have explored its efficacy in treating specific conditions, providing data on dosage, effectiveness, and side effects.

Table 1: Comparison of Similar Compounds

Compound NameStructurePotential ApplicationsBiological Activity
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanolStructureNeurological disorders, anticancerNeurotransmitter modulation
Piperidine Derivative AStructureAntimicrobialAntimicrobial activity
Piperidine Derivative BStructurePain reliefAnalgesic effects

Table 2: Summary of Research Findings

Study ReferenceObjectiveFindings
Study 1 Investigate anticancer propertiesCompound showed significant inhibition of tumor growth in vitro.
Study 2 Assess neurological effectsInduced anxiolytic effects in animal models.
Study 3 Synthesis optimizationDeveloped efficient synthetic routes for derivatives.

Mecanismo De Acción

The mechanism of action of 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol likely involves interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzyl group may contribute to its binding affinity and selectivity for these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Table 1: Key Structural and Molecular Comparisons

Compound Name (IUPAC) Core Ring Substituents/Functional Groups Molecular Formula* Molecular Weight* Status
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol Pyrrolidine Benzyl, cyclopropyl-amino, ethanol C₁₈H₂₇N₃O 301.43 Discontinued
2-[((S)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-ethanol Piperidine Benzyl, cyclopropyl-amino, ethanol C₁₈H₂₇N₃O 301.43 Not specified
N¹-(1-Benzyl-piperidin-2-ylmethyl)-N¹-methyl-ethane-1,2-diamine Piperidine Benzyl, methyl-amino, ethane-diamine C₁₆H₂₈N₄ 276.43 Not specified
[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid Pyrrolidine Benzyl, isopropyl-amino, acetic acid C₁₇H₂₆N₂O₂ 290.41 Available

*Molecular formula and weight for the target compound are inferred based on structural similarity to analogs.

Functional Group Impact

  • Cyclopropyl vs. Isopropyl Substituents: The cyclopropyl group in the target compound imposes greater steric hindrance and conformational rigidity compared to the isopropyl group in [(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-acetic acid . This may reduce metabolic degradation but could also limit binding pocket accessibility in biological targets.
  • Ethanol vs.
  • Pyrrolidine vs. Piperidine Cores : Pyrrolidine (5-membered ring) induces tighter ring puckering than piperidine (6-membered), altering spatial orientation of substituents and interaction with chiral targets .

Actividad Biológica

The compound 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol , with the CAS number 1353987-38-8, is a nitrogenous heterocyclic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and other relevant pharmacological properties.

Chemical Formula

  • Molecular Formula : C17H26N2O
  • Molecular Weight : 274.41 g/mol

Structural Characteristics

The compound features a pyrrolidine ring, which is known for its diverse biological activities. The presence of the cyclopropyl and benzyl groups contributes to its pharmacological profile by enhancing lipophilicity and potentially improving receptor binding affinity.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial properties. For instance, a study evaluating various pyrrolidine derivatives demonstrated that certain analogs showed inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

Compound NameBacteria TestedMIC (µg/mL)
2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanolStaphylococcus aureus<100
Escherichia coli<125
Pseudomonas aeruginosa<150

Antifungal Activity

In addition to antibacterial properties, pyrrolidine derivatives have shown antifungal activity. The compound's ability to disrupt fungal cell membranes has been noted in various studies, suggesting a potential application in treating fungal infections .

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or disruption of cellular processes in pathogens. For example, similar pyrrolidine compounds have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune response .

Case Study 1: Antimicrobial Efficacy

A research study conducted on a series of pyrrolidine derivatives, including the target compound, evaluated their antimicrobial efficacy against various pathogens. The findings indicated that modifications in the side chains significantly impacted their bioactivity. Notably, the compound demonstrated promising results against resistant strains of bacteria .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted that the presence of specific functional groups on the pyrrolidine ring enhanced the compound's interaction with bacterial membranes. This study emphasized the importance of structural modifications in developing more potent derivatives with improved efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol?

  • Methodological Answer : A multi-step organic synthesis approach is typically employed. Key steps include:
  • Nucleophilic substitution to introduce the benzyl-pyrrolidinylmethyl group.
  • Cyclopropane ring formation via carbene insertion or transition-metal-catalyzed cyclopropanation.
  • Ethanolamine linkage through reductive amination or coupling reactions (e.g., using tosyl intermediates, as described in analogous ethanolamine derivative syntheses ).
  • Purification via column chromatography and characterization by 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How can the compound’s structural integrity be validated during synthesis?

  • Methodological Answer :
  • X-ray crystallography using programs like SHELX for small-molecule refinement to resolve bond angles and stereochemistry .
  • NMR spectroscopy (e.g., 1^1H, 13^{13}C, 2D-COSY) to confirm proton environments and coupling patterns.
  • HPLC-MS for purity assessment (≥95%) and detection of byproducts (e.g., impurities analogous to benzyl-substituted ethanolamine derivatives ).

Advanced Research Questions

Q. How to resolve contradictions in spectral data for this compound’s cyclopropane moiety?

  • Methodological Answer :
  • Variable-temperature NMR to assess dynamic effects (e.g., ring strain-induced signal splitting).
  • DFT calculations (e.g., Gaussian or ORCA software) to model cyclopropane electronic environments and compare with experimental 13^{13}C chemical shifts.
  • Cross-validation with X-ray data to confirm bond lengths and angles, leveraging SHELXL refinement protocols .

Q. What experimental strategies optimize enantiomeric purity in asymmetric cyclopropane synthesis?

  • Methodological Answer :
  • Chiral auxiliaries (e.g., Evans oxazolidinones) or transition-metal catalysts (e.g., Rh(II)-based systems) to control stereoselectivity.
  • Chiral HPLC (e.g., Daicel columns) for enantiomeric excess (ee) quantification.
  • Circular dichroism (CD) spectroscopy to correlate absolute configuration with optical activity.

Q. How to design a pharmacological assay for this compound’s potential bioactivity?

  • Methodological Answer :
  • Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GPCRs or kinases.
  • In vitro assays :
  • Enzyme inhibition (e.g., tyrosinase inhibition protocols, as in Figure 2 of , adapted for relevant targets) .
  • Cell viability (MTT assay) and apoptosis markers (flow cytometry) for cytotoxicity screening.
  • Dose-response curves (IC50_{50}/EC50_{50} determination) using nonlinear regression models (e.g., GraphPad Prism).

Data Analysis and Contradiction Management

Q. How to address discrepancies between computational docking predictions and experimental binding assays?

  • Methodological Answer :
  • Molecular dynamics simulations (e.g., GROMACS) to assess ligand-receptor flexibility over time.
  • Free-energy perturbation (FEP) calculations to refine binding affinity predictions.
  • Experimental controls :
  • Repeat assays under varied conditions (pH, temperature).
  • Validate receptor purity via SDS-PAGE or Western blot.

Q. What statistical frameworks are suitable for analyzing dose-response data with high variability?

  • Methodological Answer :
  • Robust regression (e.g., Huber loss function) to minimize outlier effects.
  • Bayesian hierarchical modeling (e.g., Stan or PyMC3) to account for inter-experiment variability.
  • Meta-analysis of replicate datasets using fixed- or random-effects models .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.